

# Application Note: Quantification of Oxabolone in Biological Samples using GC-MS

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## Compound of Interest

Compound Name: Oxabolone

Cat. No.: B1261904

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## Introduction

**Oxabolone** is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of nandrolone. Due to its potential for abuse in sports and its classification as a prohibited substance by the World Anti-Doping Agency (WADA), sensitive and specific analytical methods are required for its detection and quantification in biological matrices.[1] This application note provides a detailed protocol for the quantification of **oxabolone** in biological samples, primarily urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation, derivatization, instrument parameters, and validation, tailored for researchers, scientists, and drug development professionals.

## Principle

The method involves the enzymatic hydrolysis of **oxabolone** conjugates, followed by liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix. To ensure volatility and thermal stability for GC-MS analysis, the extracted **oxabolone** is derivatized to form a trimethylsilyl (TMS) ether.[2] Quantification is achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity. An internal standard is used to ensure accuracy and precision.

## Experimental Protocols

### Reagents and Materials

- **Oxabolone** certified reference standard

- Internal Standard (IS) (e.g., Methyltestosterone)
- $\beta$ -glucuronidase from E. coli
- Phosphate buffer (pH 7.0)
- Sodium carbonate buffer (pH 9.6)
- Diethyl ether or n-pentane (HPLC grade)
- Methanol (HPLC grade)
- Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide ( $\text{NH}_4\text{I}$ ) and ethanethiol (v/w/v).[3]

## Sample Preparation (Urine)

- Hydrolysis: To 2.0 mL of urine, add 1.0 mL of phosphate buffer (pH 7.0) and 50  $\mu\text{L}$  of  $\beta$ -glucuronidase solution. Add the internal standard solution. Vortex the mixture and incubate at 56°C for 1.5 hours to hydrolyze the glucuronide conjugates.[3]
- Extraction: After cooling to room temperature, add 1.0 mL of sodium carbonate buffer (pH 9.6) to raise the pH. Add 5.0 mL of diethyl ether, cap, and vortex for 10 minutes.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.
- Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

## Derivatization

- To the dried extract, add 100  $\mu\text{L}$  of the MSTFA-based derivatization reagent.[3]
- Cap the vial tightly and heat at 80°C for 60 minutes.[3]
- After cooling to room temperature, the sample is ready for GC-MS analysis.

## GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter	Setting
Gas Chromatograph	Agilent 7890 GC or equivalent
Injection Port	Splitless mode, 280°C
Injection Volume	1.0 µL
Carrier Gas	Helium at a constant flow of 1.0 mL/min
GC Column	HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
Oven Program	Initial temperature 160°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 4 min. <a href="#">[4]</a>
Mass Spectrometer	Agilent 5975C MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Source Temperature	230°C
MS Quad Temperature	150°C
Interface Temperature	280°C
Acquisition Mode	Selected Ion Monitoring (SIM)
Monitored Ions	To be determined by analyzing the mass spectrum of the derivatized oxabolone standard. Select at least two characteristic ions.

## Data Presentation: Method Validation

The following tables summarize typical quantitative data for the validation of an analytical method for anabolic steroids using GC-MS. These values are representative and should be established for **oxabolone** in the user's laboratory.[\[5\]](#)

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Analyte	Linear Range (ng/mL)	Correlation Coefficient ( $r^2$ )	LOD (ng/mL)	LOQ (ng/mL)
Oxabolone	1 - 100	>0.995	0.5	1.0

Representative data based on typical performance for anabolic steroids.

Table 2: Precision and Accuracy

Analyte	Spiked Conc. (ng/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Accuracy (% Recovery)
Oxabolone	5	<10%	<15%	90 - 110%
25	<10%	<15%	90 - 110%	
75	<10%	<15%	90 - 110%	

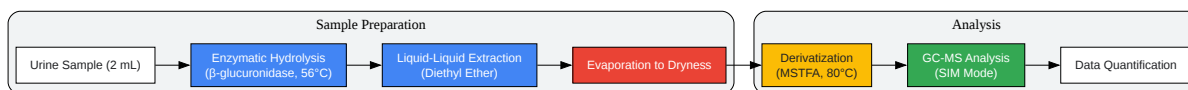
Representative data based on typical performance for anabolic steroids.[\[1\]](#)

Table 3: Recovery

Analyte	Matrix	Spiked Conc. (ng/mL)	Recovery (%)
Oxabolone	Urine	10	>85%

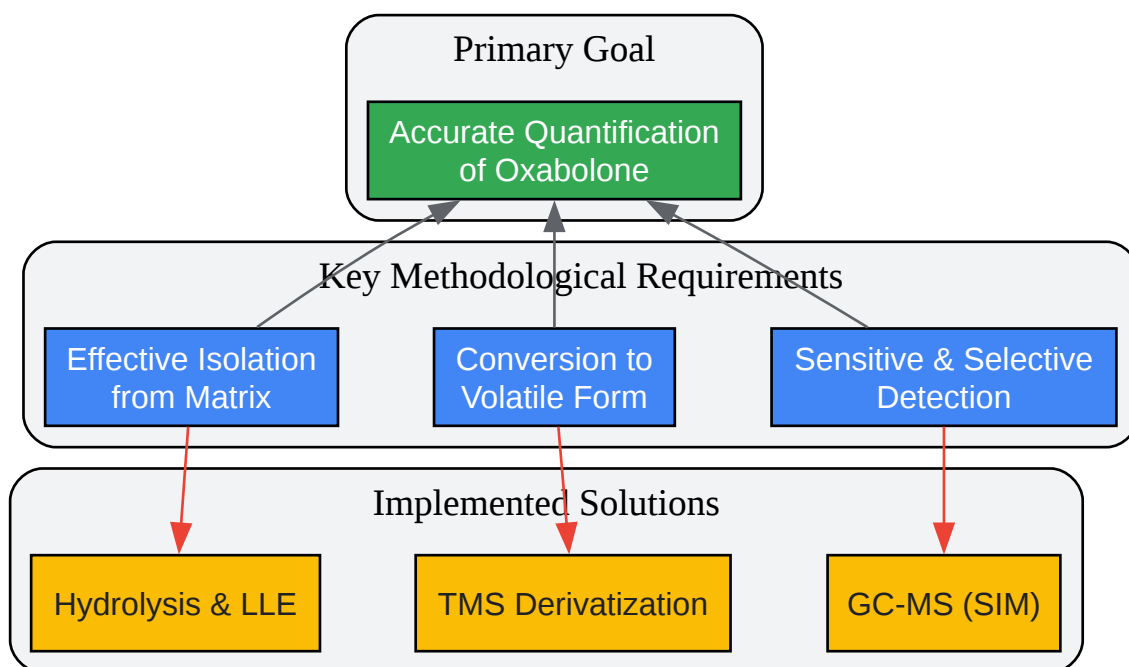
Representative data based on typical performance for anabolic steroids.

## Visualizations



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Caption: Experimental workflow for **Oxabolone** quantification.



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Caption: Core principles of the GC-MS method for **Oxabolone**.

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## References

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